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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzohydrazide

Cat. No.: B118600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for derivatives of

4-Bromo-3-methylbenzohydrazide, focusing on their potential as antimicrobial and anticancer

agents. Due to a scarcity of direct experimental data for 4-Bromo-3-methylbenzohydrazide,

this report focuses on its closely related derivatives, offering insights into their structure-activity

relationships and therapeutic potential.

Executive Summary
Benzohydrazide and its derivatives are a well-established class of compounds with a broad

spectrum of biological activities, including antimicrobial and anticancer properties. The

introduction of a bromo-methyl substituent on the phenyl ring is anticipated to modulate these

activities. This guide synthesizes available data on the synthesis, characterization, and

biological evaluation of various 4-bromo-3-methylbenzohydrazide derivatives and related

structures, providing a framework for future research and development in this area.

Data Presentation
Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected benzohydrazide

derivatives, including minimum inhibitory concentration (MIC) and zone of inhibition data.
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Compound/De
rivative

Test Organism MIC (µg/mL)
Zone of
Inhibition
(mm)

Reference

N-(4-bromo-3-

methylphenyl)pyr

azine-2-

carboxamide 5a

S. Typhi (XDR) 50,000 14 [1]

N-(4-bromo-3-

methylphenyl)pyr

azine-2-

carboxamide 5b

S. Typhi (XDR) 25,000 14 [1]

N-(4-bromo-3-

methylphenyl)pyr

azine-2-

carboxamide 5c

S. Typhi (XDR) 12,500 15 [1]

N-(4-bromo-3-

methylphenyl)pyr

azine-2-

carboxamide 5d

S. Typhi (XDR) 6,250 17 [1]

Ciprofloxacin

(Standard)
S. Typhi (XDR) - Not specified [1]

Anticancer Activity
The following table presents the in vitro anticancer activity of various bromo-benzohydrazide

derivatives against different cancer cell lines, expressed as IC50 values.
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Compound/
Derivative

Cell Line IC50 (µM)
Standard
Drug

IC50 (µM) Reference

3/4-bromo-N'-

(substituted

benzylidene)

benzohydrazi

de 22

HCT116 1.20 Tetrandrine 1.53 [2]

5-Fluorouracil 4.6 [2]

3-

benzylidene

4-Bromo

isatin

derivative 5g

HepG2 4.39 - - [3]

K562 6.18 - - [3]

N'-(2,3-

dihydroxyben

zylidene)-4-

methylbenzo

hydrazide

PC-3 1.32 Paclitaxel - [4]

MCF-7 2.99 [4]

HT-29 1.71 [4]

Experimental Protocols
Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-
carboxamide Derivatives
A general two-step synthesis for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its

subsequent arylation via Suzuki coupling is described below.[5]

Step 1: Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
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To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methyl aniline (1.0 eq) in

dichloromethane (DCM), 4-dimethylaminopyridine (DMAP) (0.2 eq) is added.

The reaction mixture is cooled to 0 °C.

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) is added, and the reaction is stirred under an

inert atmosphere, allowing it to warm to room temperature.

Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

The organic layer is dried over sodium sulfate and purified by column chromatography.

Step 2: Suzuki Coupling for Arylated Derivatives

N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), an appropriate aryl boronic

acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate

(2.0 eq) are combined in a Schlenk tube.

A 10:1 mixture of 1,4-dioxane and water is added under an argon atmosphere.

The reaction mixture is heated to 90 °C for 24 hours.

After cooling, the mixture is extracted with ethyl acetate, dried, and purified by column

chromatography.

Antimicrobial Susceptibility Testing (Agar Well Diffusion
Method)
The antimicrobial activity of the synthesized compounds is determined using the agar well

diffusion method.[6]

A standardized inoculum of the test microorganism (approximately 10^6 colony-forming units

(CFU)/mL) is uniformly spread on the surface of a sterile nutrient agar plate.

Wells of a fixed diameter are punched into the agar.

A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is

added to each well.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://lsdjmr.com/index.php/journal/article/download/18/55
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A well containing only the solvent serves as a negative control, and a standard antibiotic is

used as a positive control.

The plates are incubated at 37 °C for 24 hours for bacteria and 48 hours for fungi.

The diameter of the zone of inhibition around each well is measured in millimeters.

In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere

overnight.

The cells are then treated with various concentrations of the test compounds and incubated

for a specified period (e.g., 48 or 72 hours).

After the incubation period, the medium is replaced with a fresh medium containing MTT

solution (0.5 mg/mL).

The plates are incubated for another 3-4 hours at 37 °C, allowing viable cells to reduce the

yellow MTT to purple formazan crystals.

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the

formazan crystals.

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The percentage of cell viability is calculated relative to untreated control cells, and the IC50

value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations
Synthesis Workflow
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Step 1: Amide Formation

Step 2: Suzuki Coupling

Pyrazine-2-carboxylic acid
DCC, DMAP

DCM, 0°C to rt

4-Bromo-3-methyl aniline

N-(4-bromo-3-methylphenyl)
pyrazine-2-carboxamide

Pd(PPh3)4, K3PO4
Dioxane/H2O, 90°CAryl boronic acid Arylated Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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